molecular formula C14H17ClN4O B2879768 2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide CAS No. 2411242-83-4

2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2879768
CAS No.: 2411242-83-4
M. Wt: 292.77
InChI Key: BVWJIFKEQONNQQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-yl)acetamide
  • 2-Chloro-N-(2-methylpropyl)-N-(1-pyrazol-4-yl)acetamide
  • 2-Chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-3-yl)acetamide

Uniqueness

2-chloro-N-(2-methylpropyl)-N-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetamide is unique due to its specific structural features, such as the presence of both pyridine and pyrazole rings. These features may confer distinct chemical and biological properties, making the compound valuable for specific applications.

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-(1-pyridin-2-ylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-11(2)9-18(14(20)7-15)12-8-17-19(10-12)13-5-3-4-6-16-13/h3-6,8,10-11H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJIFKEQONNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CN(N=C1)C2=CC=CC=N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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